

Physicochemical Characteristics of Beclomethasone 17-Propionate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Beclomethasone 17-Propionate-d5
Cat. No.:	B195419
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Beclomethasone 17-Propionate-d5**, a deuterated analog of Beclomethasone 17-Propionate. The inclusion of deuterium isotopes can strategically modify the metabolic profile of the drug, potentially enhancing its therapeutic properties. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and analysis of this compound.

General Information

Beclomethasone 17-Propionate-d5 is a stable isotope-labeled version of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. The deuteration is specifically located on the propionate moiety. This isotopic labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.

Table 1: General Properties of **Beclomethasone 17-Propionate-d5**

Property	Value	Reference
Chemical Name	(8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5	[1] [2] [3]
Molecular Formula	C ₂₅ H ₂₈ D ₅ ClO ₆	[4] [5] [6] [7]
Molecular Weight	470.01 g/mol	[4] [7] [8]
Appearance	Off-White to Pale Yellow Solid	[6]
Purity	>95% (by HPLC)	[4] [9]
Storage Conditions	-20°C, under an inert atmosphere	[4]
CAS Number	Not available (NA) for the deuterated form. The CAS number for the unlabeled compound is 5534-18-9.	[3] [5] [8]

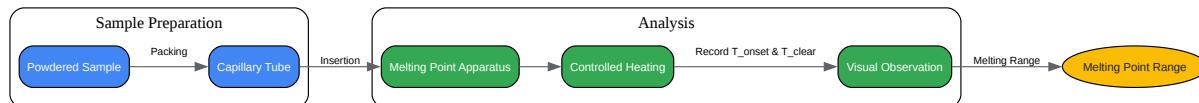
Physicochemical Data

Precise physicochemical data for **Beclomethasone 17-Propionate-d5** is not extensively published. However, data for the non-deuterated (h5) analog provides a valuable reference point. It is important to note that deuteration can slightly alter physical properties such as melting point and solubility.

Table 2: Physicochemical Properties

Property	Beclomethasone 17-Propionate-d5	Beclomethasone 17-Propionate (for reference)	Reference
Melting Point	Data not available	124-126 °C	[4]
Solubility	Data not available	DMSO: 100 mg/mL (215.06 mM)	[4]
Methanol: Soluble	[10] [11]		

Experimental Protocols


The following sections detail the experimental methodologies for determining the key physicochemical characteristics of **Beclomethasone 17-Propionate-d5**.

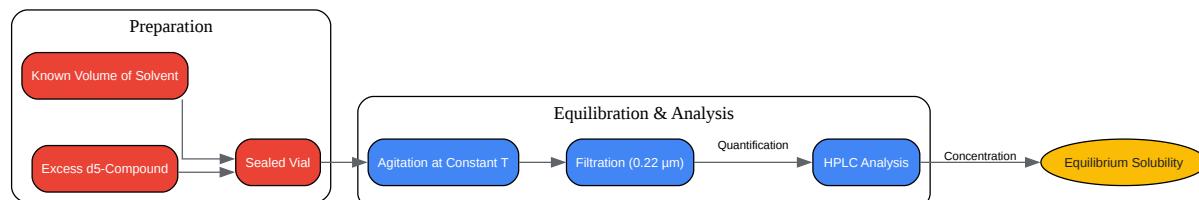
Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- Sample Preparation: A small quantity of the finely powdered **Beclomethasone 17-Propionate-d5** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of **Beclomethasone 17-Propionate-d5** in various solvents is crucial for its formulation and in vitro testing. The shake-flask method is a reliable technique for establishing equilibrium solubility.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
- Procedure:
 - An excess amount of **Beclomethasone 17-Propionate-d5** is added to a known volume of the selected solvent in a sealed vial.
 - The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

[Click to download full resolution via product page](#)

Shake-Flask Method for Solubility Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and isotopic labeling of **Beclomethasone 17-Propionate-d5**.

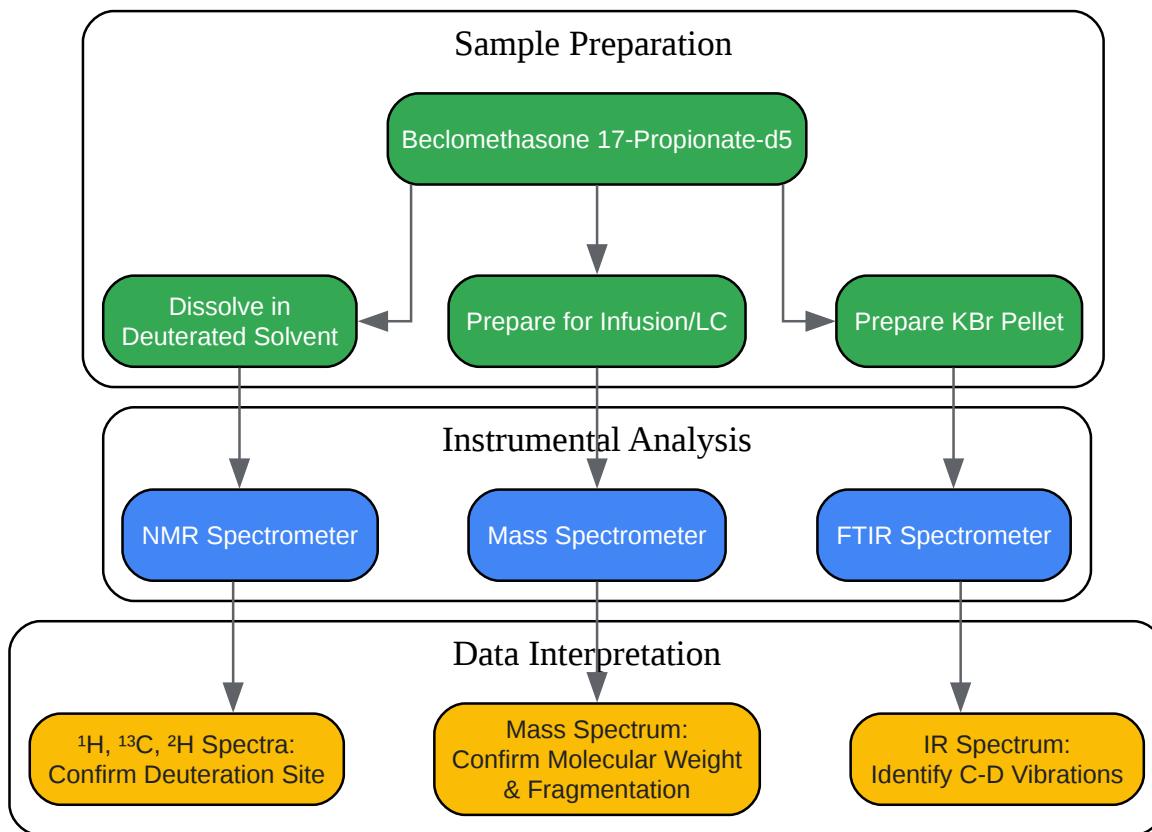
NMR spectroscopy is the most powerful tool for elucidating the precise location of deuterium atoms.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **Beclomethasone 17-Propionate-d5** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: The absence or significant reduction of signals corresponding to the propionate group protons will confirm deuteration.
 - ^{13}C NMR: The signals for the carbon atoms bonded to deuterium will appear as multiplets with reduced intensity due to C-D coupling and longer relaxation times.

- ^2H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.

Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about its fragmentation pattern.


Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis:
 - Full Scan MS: The molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) will be observed at m/z corresponding to the molecular weight of the d5-labeled compound (470.01).
 - Tandem MS (MS/MS): Fragmentation analysis will reveal characteristic losses. The fragmentation of the propionate group will show a mass shift of +5 compared to the non-deuterated analog.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
- Analysis: The infrared spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around $2100\text{-}2200\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{-}3000\text{ cm}^{-1}$).

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides the currently available physicochemical data for **Beclomethasone 17-Propionate-d5** and outlines detailed experimental protocols for the determination of its key characteristics. While specific experimental values for the deuterated compound are not widely published, the provided methodologies offer a robust framework for researchers to generate this critical data. The structural and physicochemical characterization of **Beclomethasone 17-Propionate-d5** is a fundamental requirement for its application in pharmaceutical research and development, ensuring its identity, purity, and suitability for its intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. alentrис.org [alentrис.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Beclomethasone 17-Propionate-d5 | LGC Standards [lgcstandards.com]
- 5. Beclomethasone-17-Propionate D5 - Acanthus Research [acanthusresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. vivanls.com [vivanls.com]
- 8. bdg.co.nz [bdg.co.nz]
- 9. Beclomethasone 17-Propionate-d5 | LGC Standards [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Beclomethasone 17-Propionate-d5: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195419#physicochemical-characteristics-of-beclomethasone-17-propionate-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com